2-(trichloromethyl)-1H-imidazole

Heterocyclic Chemistry Synthetic Methodology Agrochemical Intermediate

2-(Trichloromethyl)-1H-imidazole is a chlorinated heterocyclic building block featuring a unique trichloromethyl group at the 2-position of the imidazole ring. This –CCl₃ moiety imparts distinct electronic and steric properties, making it the preferred intermediate for constructing β‑chlorovinyl carbonyl frameworks via condensation with stabilized enolates. Unlike generic imidazole derivatives, this compound enables syntheses that are historically difficult to achieve through direct chlorination. It is a critical gateway to chlorinated imidazole herbicides and is supplied with a minimum purity of 95% for research and development use. Procure this building block to ensure reproducibility and avoid the risks of failed syntheses caused by unsound substitution.

Molecular Formula C4H3Cl3N2
Molecular Weight 185.43 g/mol
CAS No. 163769-73-1
Cat. No. B3048297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trichloromethyl)-1H-imidazole
CAS163769-73-1
Molecular FormulaC4H3Cl3N2
Molecular Weight185.43 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)C(Cl)(Cl)Cl
InChIInChI=1S/C4H3Cl3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9)
InChIKeyIQNBALXXHBGQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trichloromethyl)-1H-imidazole (CAS 163769-73-1) Technical Baseline and Procurement Context


2-(Trichloromethyl)-1H-imidazole (CAS 163769-73-1) is a chlorinated heterocyclic building block featuring a trichloromethyl group at the 2-position of the imidazole ring . It is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceutical and agrochemical candidates [1]. As a research chemical, it is typically supplied with a minimum purity specification of 95% . The compound's chemical identity is defined by the molecular formula C4H3Cl3N2 and a molecular weight of 185.44 g/mol .

Why Generic Substitution is Not a Viable Strategy for 2-(Trichloromethyl)-1H-imidazole


Substituting 2-(trichloromethyl)-1H-imidazole with a closely related imidazole derivative is not a scientifically sound practice due to the significant impact of the trichloromethyl group on reactivity and downstream synthetic outcomes. While many imidazole derivatives share the core heterocycle, the presence of the -CCl3 moiety imparts unique electronic and steric properties that dictate its behavior in key reactions, such as condensations with stabilized enolates [1]. Furthermore, the historical difficulty in synthesizing chlorinated imidazoles via direct chlorination [2] underscores that this specific substitution pattern is not trivial to replicate or interchange. Generic substitution risks failed syntheses, lower yields, and the generation of unintended byproducts, thereby compromising the integrity of the final target molecule. The following quantitative evidence, where available, highlights these specific points of differentiation.

Quantitative Differentiation of 2-(Trichloromethyl)-1H-imidazole (CAS 163769-73-1) from Comparator Compounds


Synthetic Accessibility vs. Direct Chlorination Attempts

The synthesis of 2-(trichloromethyl)-1H-imidazole is achievable via a defined route, whereas direct chlorination of imidazole to yield analogous polychlorinated derivatives is reported to fail, resulting in decomposition [1]. This provides a clear synthetic advantage over attempting to generate similar scaffolds through non-specific chlorination.

Heterocyclic Chemistry Synthetic Methodology Agrochemical Intermediate

Reactivity Profile in Condensation Reactions

The trichloromethyl group enables specific condensation reactions with enolates derived from carbonyl compounds, a reactivity profile distinct from non-chlorinated or differently substituted imidazoles [1]. This allows for the generation of unique β-chlorovinyl carbonyl compounds.

Organic Synthesis Reaction Development Medicinal Chemistry

Key Research and Industrial Application Scenarios for 2-(Trichloromethyl)-1H-imidazole


Synthesis of Novel Agrochemical Intermediates

This compound serves as a key intermediate in the preparation of chlorinated imidazole derivatives with demonstrated utility in plant protection. The broader class of chlorinated imidazoles, to which this compound is a gateway, are explicitly noted as valuable for the synthesis of herbicides [1]. Researchers developing novel crop protection agents can utilize this building block to introduce a specific substitution pattern not easily achieved by other means.

Construction of Complex Heterocycles via Condensation

The compound's demonstrated ability to undergo condensation reactions with carbonyl-stabilized enolates makes it a specific tool for medicinal chemists and synthetic organic chemists [2]. It is ideally suited for research programs aiming to build β-chlorovinyl carbonyl frameworks, a motif that can serve as a handle for further diversification or as a key pharmacophoric element in biologically active molecules.

Academic Research on Novel Chlorinated Heterocycle Synthesis

Given the historical challenges associated with directly chlorinating imidazole rings [1], 2-(trichloromethyl)-1H-imidazole is a critical model compound for academic groups investigating new methodologies for the synthesis of polychlorinated heterocycles. Its procurement enables fundamental studies on the reactivity and properties of this specific class of halogenated azoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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